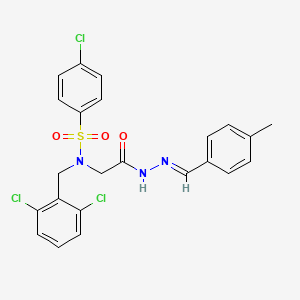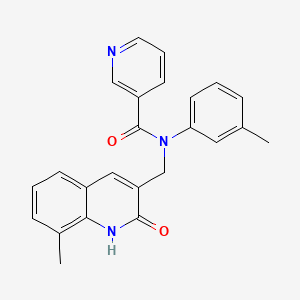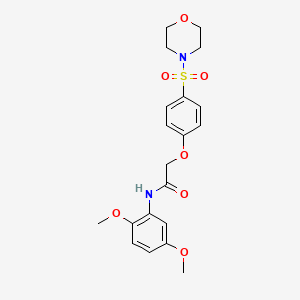
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPI-109, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation, while mTOR is a downstream effector of Akt that regulates protein synthesis and cell growth. This compound has been found to inhibit Akt activation, leading to a decrease in mTOR activity and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high purity and specificity. However, its limited solubility in aqueous solutions may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research. One potential application is in the treatment of drug-resistant cancers, as this compound has been shown to sensitize cancer cells to chemotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, the anti-inflammatory effects of this compound may also be explored for the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In a study conducted on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)14-7-9-15(10-8-14)21-18(24)11-25-17-6-4-3-5-16(17)19-20-13(2)22-26-19/h3-10H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOFHKWWINXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)






![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
